REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O.Cl>>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([S:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:7][C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)SC=1SC=CC1)[N+](=O)[O-]
|
Name
|
stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
the gummy residue washed with 16 ml
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
ADDITION
|
Details
|
treated with potassium bicarbonate solution and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform is dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)SC=1SC=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |